1-Isopropyltryptophan

Description

Structure

2D Structure

3D Structure

Properties

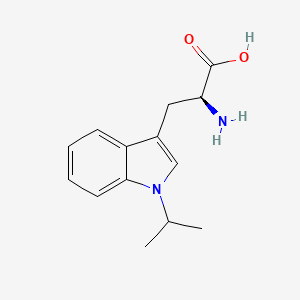

Molecular Formula |

C14H18N2O2 |

|---|---|

Molecular Weight |

246.30 g/mol |

IUPAC Name |

(2S)-2-amino-3-(1-propan-2-ylindol-3-yl)propanoic acid |

InChI |

InChI=1S/C14H18N2O2/c1-9(2)16-8-10(7-12(15)14(17)18)11-5-3-4-6-13(11)16/h3-6,8-9,12H,7,15H2,1-2H3,(H,17,18)/t12-/m0/s1 |

InChI Key |

YAQRKENUISHWOB-LBPRGKRZSA-N |

Isomeric SMILES |

CC(C)N1C=C(C2=CC=CC=C21)C[C@@H](C(=O)O)N |

Canonical SMILES |

CC(C)N1C=C(C2=CC=CC=C21)CC(C(=O)O)N |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 1-Isopropyltryptophan

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Isopropyltryptophan is a synthetic derivative of the essential amino acid L-tryptophan, notable for its role as an inhibitor of the enzyme Indoleamine 2,3-dioxygenase 1 (IDO1). IDO1 is a key regulator of immune responses, and its inhibition is a promising strategy in cancer immunotherapy. This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of this compound, along with a detailed exploration of its mechanism of action through the IDO1 signaling pathway. Detailed experimental protocols, quantitative data summaries, and visual diagrams of key processes are presented to facilitate understanding and replication by researchers in the field.

Synthesis of this compound

The synthesis of this compound is achieved through the N-alkylation of the indole ring of a protected L-tryptophan precursor. A common and effective method involves a multi-step process starting with the protection of the amino and carboxyl groups of L-tryptophan, followed by alkylation of the indole nitrogen with an isopropyl group, and subsequent deprotection to yield the final product.

Synthesis Workflow

The overall synthetic route can be visualized as a three-stage process: protection, alkylation, and deprotection.

Experimental Protocol: Synthesis

The following protocol is a detailed method for the synthesis of this compound.

Step 1: Protection of L-Tryptophan

-

Dissolve L-Tryptophan in a 1:1 mixture of dioxane and water.

-

Add 1 M sodium hydroxide (NaOH) solution to the mixture.

-

Add di-tert-butyl dicarbonate ((Boc)2O) and stir the mixture at room temperature for 24 hours.

-

Adjust the pH of the mixture to 2.4 using aqueous hydrochloric acid (HCl).

-

Extract the product, N-Boc-L-tryptophan, with ethyl acetate.

-

Evaporate the organic phase to dryness to obtain N-Boc-L-tryptophan as a white solid.

Step 2: Alkylation of N-Boc-L-Tryptophan

-

Dissolve N-Boc-L-tryptophan and NaOH in dry dimethyl sulfoxide (DMSO).

-

Stir the mixture for 2 hours at 40°C.

-

Add 2-bromopropane to the reaction mixture.

-

Continue stirring at a slightly elevated temperature to facilitate the alkylation reaction. This step yields the protected intermediate, 2-(tert-Butoxycarbonylamino)-3-(1-isopropyl-1H-indol-3-yl)propanoate.

Step 3: Deprotection to Yield this compound

-

Subject the protected intermediate from the previous step to acidic hydrolysis to remove the Boc protecting group and the ester.

-

The final product, this compound, is obtained as a white solid.

Characterization of this compound

The identity and purity of the synthesized this compound are confirmed using various analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and High-Performance Liquid Chromatography (HPLC).

Quantitative Data Summary

| Parameter | Value | Reference |

| Melting Point | 169-171 °C | [1] |

| ¹H-NMR (D₂O) | δ 7.59 (d, 1H), 7.42 (d, 1H), 7.23 (s, 1H), 7.01-7.22 (m, 2H), 4.58 (m, 1H), 4.25 (t, 1H), 3.34 (m, 2H), 1.37 (d, 6H) | [1] |

| ¹³C-NMR (D₂O) | δ 171.9, 135.7, 127.1, 124.7, 121.8, 119.5, 118.5, 110.4, 105.7, 53.4, 47.2, 25.8, 21.7 | [1] |

Experimental Protocols: Characterization

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : Dissolve a small amount of the synthesized this compound in a suitable deuterated solvent, such as deuterium oxide (D₂O).

-

Data Acquisition : Acquire ¹H and ¹³C NMR spectra using a high-field NMR spectrometer.

-

Data Analysis : Process the acquired data to identify the characteristic chemical shifts and coupling constants of the protons and carbons in the molecule, confirming its structure.

2.2.2. Mass Spectrometry

-

Sample Preparation : Prepare a dilute solution of this compound in a suitable solvent, such as a mixture of water and acetonitrile with a small amount of formic acid.

-

Data Acquisition : Introduce the sample into a mass spectrometer using an appropriate ionization technique, such as electrospray ionization (ESI). Acquire the mass spectrum.

-

Data Analysis : Determine the molecular weight of the compound from the mass-to-charge ratio (m/z) of the molecular ion peak. High-resolution mass spectrometry can be used to confirm the elemental composition.

2.2.3. High-Performance Liquid Chromatography (HPLC)

-

Sample Preparation : Dissolve the this compound sample in the mobile phase.

-

Chromatographic Conditions :

-

Column : A reverse-phase C18 column is typically used.

-

Mobile Phase : A gradient of water and acetonitrile, both containing a small percentage of a modifier like formic acid or trifluoroacetic acid, is commonly employed.

-

Flow Rate : A typical flow rate is around 1 mL/min.

-

Detection : UV detection at a wavelength where the indole chromophore absorbs, typically around 280 nm.

-

-

Data Analysis : The purity of the sample is determined by the percentage of the area of the main peak relative to the total area of all peaks in the chromatogram. The retention time of the main peak can be compared to that of a known standard for identification.

Biological Activity and Signaling Pathway

This compound functions as an inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1).[2] IDO1 is an enzyme that catalyzes the first and rate-limiting step in the degradation of tryptophan along the kynurenine pathway.[3] In the context of cancer, tumor cells can upregulate IDO1 to create an immunosuppressive microenvironment by depleting local tryptophan levels and producing immunosuppressive kynurenine metabolites.[4] This leads to the inhibition of T-cell proliferation and the promotion of regulatory T-cells (Tregs), allowing the tumor to evade the immune system.[4]

The expression of IDO1 is often induced by the pro-inflammatory cytokine interferon-gamma (IFN-γ).[3] IFN-γ signaling is initiated by its binding to the IFN-γ receptor, which activates the JAK-STAT pathway, leading to the transcription of IFN-stimulated genes, including IDO1.[5][6]

By inhibiting IDO1, this compound prevents the degradation of tryptophan, thereby restoring local tryptophan levels and reducing the production of immunosuppressive kynurenine.[7] This reversal of the immunosuppressive microenvironment can enhance the anti-tumor immune response.

Signaling Pathway Diagram

The following diagram illustrates the IFN-γ signaling pathway leading to IDO1 expression and the subsequent immunosuppressive effects, which are counteracted by this compound.

Conclusion

This technical guide has provided a detailed overview of the synthesis, characterization, and biological context of this compound. The provided experimental protocols and quantitative data serve as a valuable resource for researchers working on the development of IDO1 inhibitors and other tryptophan derivatives for therapeutic applications. The visualization of the synthesis workflow and the relevant signaling pathway offers a clear and concise understanding of the key processes involved. Further research into the optimization of synthesis and the exploration of the broader biological effects of this compound is warranted to fully elucidate its therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. IDO1: The Metabolic Gatekeeper [elisakits.co.uk]

- 3. Indoleamine 2,3‐dioxygenase 1 (IDO1): an up‐to‐date overview of an eclectic immunoregulatory enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What are IDO1 modulators and how do they work? [synapse.patsnap.com]

- 5. IFNγ: signalling, epigenetics and roles in immunity, metabolism, disease and cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Comprehensive network map of interferon gamma signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. What are IDO1 inhibitors and how do they work? [synapse.patsnap.com]

An In-depth Technical Guide to the Mechanism of Action of 1-Isopropyltryptophan

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Isopropyltryptophan is a synthetic derivative of the essential amino acid L-tryptophan. This document provides a comprehensive analysis of its mechanism of action, focusing on its role as an inhibitor of the enzyme Indoleamine 2,3-dioxygenase 1 (IDO1) and its influence on the expression of IDO1 and IDO2 mRNA. Emerging evidence also points towards a potential interaction with the Aryl Hydrocarbon Receptor (AHR) signaling pathway, a common off-target effect for tryptophan analogs. This guide synthesizes the available quantitative data, details relevant experimental protocols, and presents the core signaling pathways in a visually accessible format to support further research and drug development efforts.

Core Mechanism of Action: IDO1 Inhibition and mRNA Downregulation

The primary established mechanism of action for this compound is the inhibition of Indoleamine 2,3-dioxygenase 1 (IDO1). IDO1 is a heme-containing enzyme that catalyzes the first and rate-limiting step in the kynurenine pathway of tryptophan catabolism[1]. By inhibiting IDO1, this compound blocks the conversion of tryptophan to N-formylkynurenine, leading to a localized increase in tryptophan levels and a decrease in the production of downstream immunosuppressive kynurenine pathway metabolites[1][2].

Beyond direct enzymatic inhibition, this compound has been demonstrated to decrease the expression of both IDO1 and IDO2 messenger RNA (mRNA) when stimulated by interferon-gamma (IFN-γ)[3]. This dual action of enzymatic inhibition and downregulation of gene expression suggests a multifaceted approach to modulating the immunosuppressive tumor microenvironment.

Quantitative Data Summary

The following table summarizes the available quantitative data for the biological activity of this compound.

| Parameter | Cell Line | Value | Reference |

| Cytotoxicity IC50 | Mouse DC 2.4 | 2.156 mM (at 24h) | [3] |

| Concentration for IDO1 & IDO2 mRNA decrease | DC 2.4 cells | 100 µM (at 48h) | [3] |

Potential Off-Target Mechanism: Aryl Hydrocarbon Receptor (AHR) Activation

Many tryptophan analogs have been shown to be ligands for the Aryl Hydrocarbon Receptor (AHR), a ligand-activated transcription factor involved in regulating a wide range of cellular processes, including immune responses and xenobiotic metabolism[4]. While direct evidence for this compound binding to and activating AHR is not yet available, its structural similarity to other AHR-activating tryptophan derivatives, such as 1-methyl-tryptophan, suggests this as a plausible off-target mechanism[4].

Activation of AHR by tryptophan metabolites typically involves the following steps:

-

Ligand Binding: The tryptophan analog binds to the cytosolic AHR complex.

-

Nuclear Translocation: The ligand-AHR complex translocates to the nucleus.

-

Dimerization: In the nucleus, AHR dimerizes with the AHR Nuclear Translocator (ARNT).

-

XRE Binding: The AHR/ARNT heterodimer binds to Xenobiotic Response Elements (XREs) in the promoter regions of target genes.

-

Gene Transcription: This binding event initiates the transcription of AHR target genes, such as cytochrome P450 enzymes (e.g., CYP1A1)[5].

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the characterization of this compound's mechanism of action.

IDO1 Enzymatic Activity Assay (General Protocol)

This protocol is a generalized procedure for measuring the enzymatic activity of IDO1 and assessing the inhibitory potential of compounds like this compound.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against IDO1.

Materials:

-

Recombinant human IDO1 enzyme

-

L-tryptophan (substrate)

-

Methylene blue

-

Ascorbic acid

-

Catalase

-

Potassium phosphate buffer (pH 6.5)

-

Trichloroacetic acid (TCA)

-

p-Dimethylaminobenzaldehyde (DMAB) in acetic acid (Ehrlich's reagent)

-

96-well microplate

-

Plate reader capable of measuring absorbance at 480 nm

Procedure:

-

Prepare a reaction mixture containing potassium phosphate buffer, ascorbic acid, methylene blue, and catalase.

-

Add the recombinant IDO1 enzyme to the reaction mixture.

-

To test for inhibition, add varying concentrations of the test compound (e.g., this compound) to the wells. Include a vehicle control (e.g., DMSO).

-

Pre-incubate the enzyme with the inhibitor for a defined period at room temperature.

-

Initiate the enzymatic reaction by adding L-tryptophan to each well.

-

Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

-

Stop the reaction by adding TCA to each well.

-

Incubate the plate at 50°C for 30 minutes to hydrolyze the N-formylkynurenine product to kynurenine.

-

Centrifuge the plate to pellet any precipitated protein.

-

Transfer the supernatant to a new plate.

-

Add Ehrlich's reagent to each well and incubate at room temperature for 10 minutes to allow for color development.

-

Measure the absorbance at 480 nm.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control and determine the IC50 value using a suitable curve-fitting software[6].

Quantitative Real-Time PCR (qRT-PCR) for IDO1 and IDO2 mRNA Expression

This protocol describes the methodology used to quantify the effect of this compound on the mRNA expression of IDO1 and IDO2 in cells stimulated with IFN-γ.

Objective: To measure the relative changes in IDO1 and IDO2 mRNA levels in response to treatment with this compound.

Materials:

-

Cell line (e.g., DC 2.4 dendritic cells)

-

Cell culture medium and supplements

-

Recombinant IFN-γ

-

This compound

-

RNA extraction kit

-

Reverse transcription kit

-

qRT-PCR master mix

-

Primers specific for IDO1, IDO2, and a housekeeping gene (e.g., GAPDH)

-

qRT-PCR instrument

Procedure:

-

Seed cells in a multi-well plate and allow them to adhere overnight.

-

Treat the cells with IFN-γ to induce the expression of IDO1 and IDO2.

-

Concurrently, treat the cells with various concentrations of this compound or a vehicle control.

-

Incubate the cells for a specified period (e.g., 48 hours).

-

Harvest the cells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.

-

Assess the quality and quantity of the extracted RNA.

-

Synthesize complementary DNA (cDNA) from the total RNA using a reverse transcription kit.

-

Perform qRT-PCR using the synthesized cDNA, qRT-PCR master mix, and specific primers for IDO1, IDO2, and the housekeeping gene.

-

Analyze the qRT-PCR data using the comparative Ct (ΔΔCt) method to determine the relative fold change in mRNA expression of the target genes, normalized to the housekeeping gene.

AHR Activation Reporter Gene Assay (General Protocol)

This protocol outlines a general method to assess whether a compound can act as an agonist or antagonist of the Aryl Hydrocarbon Receptor.

Objective: To determine if this compound can activate or inhibit AHR-mediated gene transcription.

Materials:

-

A suitable cell line (e.g., HepG2) stably or transiently transfected with an AHR-responsive reporter plasmid (e.g., containing a luciferase gene downstream of XREs).

-

Cell culture medium and supplements.

-

This compound.

-

A known AHR agonist (e.g., TCDD) as a positive control.

-

A known AHR antagonist (e.g., CH-223191) for antagonist testing.

-

Luciferase assay reagent.

-

Luminometer.

Procedure for Agonist Testing:

-

Seed the reporter cell line in a white, clear-bottom 96-well plate.

-

Treat the cells with various concentrations of this compound or a vehicle control. Include a positive control with a known AHR agonist.

-

Incubate the cells for a specified period (e.g., 24 hours).

-

Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol for the luciferase assay reagent.

-

An increase in luciferase activity compared to the vehicle control indicates AHR agonism[7].

Procedure for Antagonist Testing:

-

Seed the reporter cell line as described above.

-

Pre-treat the cells with various concentrations of this compound or a vehicle control for a short period.

-

Add a known AHR agonist at a concentration that gives a submaximal response (e.g., EC80).

-

Incubate the cells for a specified period (e.g., 24 hours).

-

Measure the luciferase activity as described above.

-

A decrease in the agonist-induced luciferase activity indicates AHR antagonism[8].

Signaling Pathway and Workflow Visualizations

IDO1 Inhibition and Kynurenine Pathway

The following diagram illustrates the central role of IDO1 in the kynurenine pathway and the inhibitory effect of this compound.

References

- 1. Novel Method for Quantifying AhR-Ligand Binding Affinities Using Microscale Thermophoresis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Tryptophan and Kynurenine Pathway Involved in the Development of Immune-Related Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cell based functional assays for IDO1 inhibitor screening and characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Activation of the Ah receptor by tryptophan and tryptophan metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cell-Based Assays for Identification of Aryl Hydrocarbon Receptor (AhR) Activators | Springer Nature Experiments [experiments.springernature.com]

- 8. Constitutive activation of the aromatic hydrocarbon receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

1-Isopropyltryptophan as an IDO1 Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indoleamine 2,3-dioxygenase 1 (IDO1) has emerged as a critical immune-oncology target due to its role in promoting an immunosuppressive tumor microenvironment. This technical guide provides a comprehensive overview of 1-isopropyltryptophan as a potential inhibitor of IDO1. While specific quantitative data and detailed experimental protocols for this compound are not extensively available in the public domain, this document outlines the established methodologies and theoretical framework for its evaluation. The guide details the mechanism of IDO1-mediated immunosuppression, presents standardized in vitro and cellular assay protocols for characterizing IDO1 inhibitors, and provides a comparative context with well-studied inhibitors. This resource is intended to equip researchers and drug development professionals with the necessary information to investigate and potentially develop this compound and similar tryptophan derivatives as IDO1-targeting therapeutics.

Introduction to IDO1 and Its Role in Immuno-Oncology

Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the kynurenine pathway of tryptophan catabolism.[] By degrading the essential amino acid tryptophan, IDO1 exerts a potent immunosuppressive effect through two primary mechanisms:

-

Tryptophan Depletion: The local depletion of tryptophan in the tumor microenvironment inhibits the proliferation and function of effector T cells, which are highly sensitive to tryptophan availability.[2]

-

Kynurenine Accumulation: The accumulation of downstream catabolites, collectively known as kynurenines, actively induces the apoptosis of effector T cells and promotes the differentiation and activity of regulatory T cells (Tregs).[3]

The upregulation of IDO1 expression is a common feature in many tumor types and is often associated with poor prognosis.[3] By creating an immune-tolerant environment, IDO1 allows cancer cells to evade immune surveillance and destruction.[] Consequently, the inhibition of IDO1 has become a promising therapeutic strategy in cancer immunotherapy, with the potential to restore anti-tumor immune responses.

This compound: A Putative IDO1 Inhibitor

This compound is a derivative of the natural IDO1 substrate, L-tryptophan. While specific inhibitory activity and quantitative data for this compound against IDO1 are not extensively documented in publicly available literature, its structural similarity to tryptophan suggests its potential as a competitive inhibitor. The evaluation of such tryptophan analogs is a common strategy in the development of IDO1 inhibitors.[4]

This guide provides the necessary experimental frameworks to assess the potential of this compound as an IDO1 inhibitor. The subsequent sections will detail the methodologies for in vitro enzymatic assays and cell-based functional assays, which are critical for determining its inhibitory potency and cellular efficacy.

Quantitative Data on IDO1 Inhibitors

To provide a framework for the evaluation of this compound, the following tables summarize quantitative data for well-characterized IDO1 inhibitors. These values serve as a benchmark for assessing the potency of novel compounds.

Table 1: In Vitro IDO1 Inhibitory Activity of Reference Compounds

| Compound | IC50 (nM) | Ki (nM) | Assay Type | Reference |

| Epacadostat | 12 - 70 | ~72 | Enzymatic/Cell-based | [4][5] |

| BMS-986205 | 1.7 - 9.5 | ~2 | Cell-based | [4][6] |

| 1-Methyl-D-tryptophan (Indoximod) | >2,500,000 | 34,000 | Enzymatic | [5][7] |

| 1-Methyl-L-tryptophan | 19,000 - 120,000 | - | Enzymatic | [5] |

Table 2: Cellular Activity of Reference IDO1 Inhibitors

| Compound | Cell Line | IC50 (nM) | Endpoint Measured | Reference |

| Epacadostat | HeLa | - | Kynurenine Production | [5] |

| BMS-986205 | HeLa | 1.7 | Kynurenine Production | [5] |

| 1-Methyl-D-tryptophan (Indoximod) | HeLa | >10,000 | Kynurenine Production | [5] |

Experimental Protocols

In Vitro IDO1 Enzymatic Inhibition Assay

This protocol describes a biochemical assay to determine the direct inhibitory effect of a compound on recombinant human IDO1 enzyme activity.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against purified IDO1 enzyme.

Materials:

-

Recombinant Human IDO1 Enzyme

-

L-Tryptophan (substrate)

-

Methylene Blue (cofactor)

-

Ascorbic Acid (reductant)

-

Catalase

-

Potassium Phosphate Buffer (pH 6.5)

-

Trichloroacetic Acid (TCA)

-

Ehrlich's Reagent (p-dimethylaminobenzaldehyde in acetic acid)

-

96-well microplate

-

Plate reader

Methodology:

-

Reaction Mixture Preparation: Prepare a reaction buffer containing potassium phosphate buffer, methylene blue, ascorbic acid, and catalase.

-

Compound Dilution: Prepare a serial dilution of the test compound (e.g., this compound) in the reaction buffer.

-

Enzyme Addition: Add recombinant IDO1 enzyme to each well of the microplate containing the diluted compound.

-

Initiation of Reaction: Initiate the enzymatic reaction by adding L-tryptophan to each well.

-

Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

-

Reaction Termination: Stop the reaction by adding TCA to each well.

-

Hydrolysis: Incubate the plate at 50°C for 30 minutes to hydrolyze the N-formylkynurenine product to kynurenine.

-

Color Development: Add Ehrlich's reagent to each well. This reagent reacts with kynurenine to produce a colored product.

-

Absorbance Measurement: Measure the absorbance at 480 nm using a microplate reader.

-

Data Analysis: Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value by fitting the data to a dose-response curve.[8][9]

Cell-Based IDO1 Inhibition Assay

This protocol describes a cellular assay to evaluate the ability of a compound to inhibit IDO1 activity within a cellular context.

Objective: To determine the IC50 of a test compound in a cellular environment where IDO1 is expressed.

Materials:

-

Human cancer cell line known to express IDO1 (e.g., HeLa or SKOV-3)

-

Cell culture medium (e.g., DMEM or McCoy's 5A)

-

Fetal Bovine Serum (FBS)

-

Interferon-gamma (IFN-γ) for IDO1 induction

-

L-Tryptophan

-

Test compound (e.g., this compound)

-

TCA

-

Ehrlich's Reagent

-

96-well cell culture plate

-

Plate reader

Methodology:

-

Cell Seeding: Seed the cells in a 96-well plate and allow them to adhere overnight.

-

IDO1 Induction: Treat the cells with IFN-γ for 24 hours to induce the expression of IDO1.[2]

-

Compound Treatment: Replace the medium with fresh medium containing a serial dilution of the test compound and L-tryptophan.

-

Incubation: Incubate the cells for 24-48 hours at 37°C.

-

Supernatant Collection: Collect the cell culture supernatant.

-

Kynurenine Measurement:

-

Data Analysis: Calculate the percent inhibition of kynurenine production at each compound concentration and determine the IC50 value.

Signaling Pathways and Experimental Workflows

IDO1-Mediated Immunosuppression Pathway

The following diagram illustrates the signaling pathway of IDO1 leading to immunosuppression in the tumor microenvironment.

Caption: IDO1-Mediated Immunosuppression Pathway.

Experimental Workflow for IDO1 Inhibitor Screening

The diagram below outlines a typical high-throughput screening workflow to identify and characterize novel IDO1 inhibitors.

Caption: High-Throughput Screening Workflow for IDO1 Inhibitors.

Conclusion

While this compound presents an interesting structural motif for the potential inhibition of IDO1, a comprehensive evaluation of its efficacy is pending the generation of robust quantitative data. This technical guide provides the established methodologies and a comparative framework necessary for such an investigation. The detailed protocols for in vitro and cellular assays, along with the contextual data from known IDO1 inhibitors, offer a clear path for researchers to characterize the inhibitory potential of this compound and other novel tryptophan derivatives. The successful development of potent and selective IDO1 inhibitors holds significant promise for advancing cancer immunotherapy, and the systematic application of the principles and methods outlined in this guide will be crucial in this endeavor.

References

- 2. Cell based functional assays for IDO1 inhibitor screening and characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Molecular Pathways: Targeting IDO1 and Other Tryptophan Dioxygenases for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Limitations and Off-Target Effects of Tryptophan-Related IDO Inhibitors in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Evaluation of Novel Inhibitors of Tryptophan Dioxygenases for Enzyme and Species Selectivity Using Engineered Tumour Cell Lines Expressing Either Murine or Human IDO1 or TDO2 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. oncotarget.com [oncotarget.com]

- 7. Expression, purification, and kinetic characterization of the human strep-IDO1 - Saimi - Translational Cancer Research [tcr.amegroups.org]

- 8. researchgate.net [researchgate.net]

- 9. Design, synthesis and evaluation of tryptophan analogues as tool compounds to study IDO1 activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Activity of 1-Isopropyltryptophan: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Isopropyltryptophan is a synthetic derivative of the essential amino acid L-tryptophan. This document provides a comprehensive overview of its known biological activities, focusing on its role as an inhibitor of the enzyme Indoleamine 2,3-dioxygenase 1 (IDO1). The information presented herein is intended to serve as a technical guide for researchers and professionals in the fields of pharmacology, immunology, and drug development. This guide includes a summary of its inhibitory and cytotoxic effects, detailed experimental methodologies for assessing these activities, and visual representations of the relevant biological pathways and experimental workflows.

Introduction to this compound

This compound, also known as N-isopropyl-L-tryptophan, is a molecule of interest due to its inhibitory effect on Indoleamine 2,3-dioxygenase (IDO1). IDO1 is a key enzyme in the kynurenine pathway, the primary metabolic route for tryptophan in mammals. By catalyzing the initial and rate-limiting step of this pathway—the conversion of L-tryptophan to N-formylkynurenine—IDO1 plays a critical role in immune regulation.[1] Its upregulation in various pathological conditions, including cancer, is associated with immunosuppression, as the depletion of tryptophan and the accumulation of its metabolites can inhibit T-cell proliferation and function.[2][3] As an inhibitor of IDO1, this compound has the potential to modulate immune responses, making it a subject of research in immunology and oncology.

Quantitative Biological Data

The known biological activities of this compound are summarized in the tables below. These data are derived from in vitro studies on murine dendritic cell lines.

Table 1: Cytotoxicity of this compound

| Cell Line | Compound | Exposure Time | IC50 Value | Reference |

| Mouse Dendritic Cells (DC 2.4) | This compound | 24 hours | 2.156 mM | [4] |

Table 2: Effect of this compound on Gene Expression

| Cell Line | Treatment | Compound Concentration | Incubation Time | Target Genes | Effect | Reference |

| Mouse Dendritic Cells (DC 2.4) | IFN-γ (0.5 µg/ml) | 100 µM | 48 hours | IDO-1, IDO-2 | Decreased mRNA expression | [4] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are based on standard laboratory procedures and the available information from the primary literature.

Cell Culture

-

Cell Line: Mouse Dendritic Cell line (DC 2.4).

-

Culture Medium: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Cytotoxicity Assay (MTT Assay)

This protocol is a representative method for determining the cytotoxic effects of this compound.

-

Cell Seeding: DC 2.4 cells are seeded in a 96-well plate at a density of 5 x 10^4 cells/well and allowed to adhere overnight.

-

Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound. A vehicle control (e.g., DMSO or PBS) is also included.

-

Incubation: The plate is incubated for 24 hours at 37°C.

-

MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

-

Formazan Solubilization: The medium is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

RNA Extraction and Real-Time PCR (RT-PCR)

This protocol outlines a standard procedure for measuring the effect of this compound on IDO-1 and IDO-2 mRNA expression.

-

Cell Treatment: DC 2.4 cells are seeded in 6-well plates. Once confluent, the cells are treated with IFN-γ (0.5 µg/ml) in the presence or absence of this compound (100 µM) for 48 hours.

-

RNA Extraction: Total RNA is extracted from the cells using a commercial RNA isolation kit according to the manufacturer's instructions. The quality and quantity of the extracted RNA are assessed using a spectrophotometer.

-

cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcription kit with oligo(dT) primers.

-

Real-Time PCR: Quantitative PCR is performed using a real-time PCR system with SYBR Green chemistry. Specific primers for mouse IDO-1, IDO-2, and a housekeeping gene (e.g., GAPDH or β-actin) are used.

-

Thermal Cycling Conditions (Representative):

-

Initial denaturation: 95°C for 10 minutes.

-

40 cycles of:

-

Denaturation: 95°C for 15 seconds.

-

Annealing/Extension: 60°C for 60 seconds.

-

-

-

Data Analysis: The relative expression of the target genes (IDO-1 and IDO-2) is calculated using the 2^-ΔΔCt method, with the housekeeping gene used for normalization.

Visualizations

The following diagrams illustrate the key biological pathway and experimental workflows related to the activity of this compound.

Signaling Pathway

Caption: The Kynurenine Pathway and the inhibitory action of this compound on IDO1.

Experimental Workflows

Caption: Workflow for determining the cytotoxicity of this compound using an MTT assay.

References

In Vitro Evaluation of 1-Isopropyltryptophan: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro evaluation of 1-Isopropyltryptophan, a known inhibitor of Indoleamine 2,3-Dioxygenase (IDO1). The following sections detail its observed biological effects, present quantitative data, and provide exemplar experimental protocols for its assessment.

Core Compound Activity

This compound (1-IsoPT) has been identified as an inhibitor of IDO1, an enzyme that plays a crucial role in immune tolerance. In vitro studies have shown that this compound can modulate the expression of IDO1 and the related enzyme IDO2 in response to inflammatory stimuli.

Quantitative Data Summary

The following table summarizes the available quantitative data for the in vitro effects of this compound.

| Parameter | Cell Line | Value | Reference |

| Cytotoxicity IC50 | DC 2.4 (mouse dendritic cells) | 2.156 mM | [1][2] |

| IDO-1 & IDO-2 mRNA Expression | DC 2.4 (mouse dendritic cells) | Decreased at 100 µM | [1][2] |

Signaling Pathway

The induction of IDO1 expression by Interferon-gamma (IFN-γ) is a well-established inflammatory pathway. IFN-γ binds to its receptor, activating the JAK-STAT signaling cascade, which leads to the transcription of IFN-γ responsive genes, including IDO1. The enzyme IDO1 then catabolizes the essential amino acid L-tryptophan into kynurenine, leading to tryptophan depletion and the production of immunomodulatory metabolites. This process is a key mechanism of immune suppression.

Experimental Protocols

Disclaimer: The detailed experimental protocols from the primary literature (Sun T, et al. Mol Cell Biochem. 2010) were not accessible. The following protocols are representative methodologies for the assessment of cytotoxicity and mRNA expression and are based on standard laboratory procedures.

Cytotoxicity Assessment using MTT Assay

This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) for the cytotoxicity of this compound on DC 2.4 cells.

-

DC 2.4 cell line

-

Complete RPMI-1640 medium (with 10% FBS, 1% penicillin-streptomycin)

-

This compound

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Humidified incubator (37°C, 5% CO2)

-

Microplate reader

-

Cell Seeding: Seed DC 2.4 cells in a 96-well plate at a density of 5 x 104 cells/well in 100 µL of complete medium and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the cells and add 100 µL of the various concentrations of the compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).

-

Incubation: Incubate the plate for 24 hours in a humidified incubator.[1][2]

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Analysis of IDO1 and IDO2 mRNA Expression by RT-PCR

This protocol describes how to assess the effect of this compound on the IFN-γ-induced expression of IDO1 and IDO2 mRNA in DC 2.4 cells.

-

DC 2.4 cell line

-

Complete RPMI-1640 medium

-

Recombinant mouse IFN-γ

-

This compound

-

6-well plates

-

RNA extraction kit

-

cDNA synthesis kit

-

SYBR Green qPCR Master Mix

-

Primers for IDO1, IDO2, and a housekeeping gene (e.g., GAPDH)

-

Real-time PCR instrument

-

Cell Seeding and Stimulation: Seed DC 2.4 cells in 6-well plates and allow them to adhere. Stimulate the cells with an appropriate concentration of IFN-γ (e.g., 0.5 µg/ml) in the presence or absence of 100 µM this compound.[1][2] Include an unstimulated control.

-

RNA Extraction: Lyse the cells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.

-

cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

Quantitative PCR (qPCR): Perform qPCR using SYBR Green master mix and primers for IDO1, IDO2, and the housekeeping gene.

-

Data Analysis: Calculate the relative mRNA expression of IDO1 and IDO2 using the ΔΔCt method, normalizing to the housekeeping gene and comparing the treated groups to the IFN-γ stimulated control.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the in vitro evaluation of this compound.

References

An In-depth Technical Guide to the Physicochemical Properties of 1-Isopropyltryptophan

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Isopropyltryptophan is a synthetic derivative of the essential amino acid L-tryptophan and is of significant interest to the scientific community, particularly for its role as an inhibitor of the enzyme indoleamine 2,3-dioxygenase 1 (IDO1). IDO1 is a key regulator of immune responses and is implicated in the pathology of various diseases, including cancer. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, detailed experimental protocols for its synthesis and analysis, and a visualization of its relevant biological pathway. Due to the limited availability of experimentally determined data for certain properties, this guide also incorporates predicted values from computational models to offer a more complete profile of the molecule.

Physicochemical Properties

The fundamental physicochemical characteristics of this compound are summarized in the table below. These properties are crucial for understanding its behavior in biological systems and for its application in drug development, including formulation and delivery.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₈N₂O₂ | MedChemExpress[1] |

| Molecular Weight | 246.3 g/mol | MedChemExpress[1] |

| CAS Number | 1219485-46-7 | MedChemExpress[1] |

| Melting Point | 169-171 °C | Sun T, et al. (2010) |

| Boiling Point | Predicted: 437.9 ± 45.0 °C | AAT Bioquest Boiling Point Predictor |

| Water Solubility | Predicted: 1.25 g/L | Molinspiration |

| pKa (acidic) | Predicted: 2.5 (carboxyl group) | Rowan Scientific pKa Prediction |

| pKa (basic) | Predicted: 9.5 (amino group) | Rowan Scientific pKa Prediction |

| logP | Predicted: 1.8 | Molinspiration |

Note: Predicted values are estimations based on computational models and should be confirmed by experimental data.

Biological Activity and Signaling Pathway

This compound functions as an inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1).[1] IDO1 is the initial and rate-limiting enzyme in the kynurenine pathway, which metabolizes tryptophan.[1] By inhibiting IDO1, this compound prevents the conversion of tryptophan to N-formylkynurenine, the first step in this pathway. This leads to a localized depletion of tryptophan and an accumulation of its metabolites, which can modulate immune responses, notably by suppressing T-cell proliferation and promoting an immunosuppressive microenvironment. This mechanism is of particular interest in oncology, as many tumors overexpress IDO1 to evade the immune system.

Below is a diagram illustrating the IDO1 signaling pathway and the point of inhibition by this compound.

Caption: The IDO1 enzyme metabolizes tryptophan, initiating the kynurenine pathway and leading to immune suppression. This compound acts as an inhibitor of IDO1.

Experimental Protocols

Synthesis of this compound

The following protocol is adapted from the work of Sun et al. (2010) for the synthesis of 1-alkyl-tryptophan derivatives.

Workflow Diagram:

Caption: A simplified workflow for the synthesis of this compound from N-Boc-L-tryptophan.

Materials:

-

N-Boc-L-tryptophan

-

Sodium hydroxide (NaOH)

-

Dimethyl sulfoxide (DMSO), dried

-

2-bromopropane

-

Ethyl acetate (EtOAc)

-

Water (H₂O)

-

Hydrochloric acid (HCl) or other suitable acid for deprotection

Procedure:

-

Dissolve N-Boc-L-tryptophan (1.0 eq) and NaOH (2.5 eq) in dried DMSO.

-

Stir the mixture for a designated time at a specific temperature (e.g., 40°C for 2 hours) to form the sodium salt.

-

Add 2-bromopropane (3.0 eq) to the reaction mixture.

-

Stir the reaction at an elevated temperature (e.g., 80°C) for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

After completion, add water to the reaction mixture and extract the product with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the organic phase under reduced pressure to obtain the crude intermediate product, 2-(tert-Butoxycarbonylamino)-3-(1-isopropyl-1H-indol-3-yl)propanoate.

-

Purify the intermediate if necessary, for example, by column chromatography.

-

Deprotect the Boc and ester groups using appropriate conditions (e.g., acidic hydrolysis) to yield this compound.

-

Purify the final product, for instance, by recrystallization.

Characterization:

The final product can be characterized using spectroscopic methods. The reported NMR data for this compound is as follows:

-

¹H-NMR (D₂O): δ 7.59 (d, 1H, J = 7.89 Hz), 7.42 (d, 1H, J = 7.92 Hz), 7.23 (s, 1H), 7.01-7.22 (m, 2H), 4.58 (m, 1H), 4.25 (t, 1H, J = 6.18 Hz), 3.34 (m, 2H), 1.37 (d, 2H).

-

¹³C-NMR (D₂O): δ (ppm) 171.9, 135.7, 127.1, 124.7, 121.8, 119.5, 118.5, 110.4, 105.7, 53.4, 47.2, 25.8, 21.7.

General Protocol for Determination of Physicochemical Properties

The following are general experimental methodologies that can be adapted for the determination of the physicochemical properties of this compound.

Logical Flow for Property Determination:

Caption: A logical workflow illustrating the sequence of experiments to determine key physicochemical properties of this compound.

a) Melting Point Determination (Capillary Method):

-

A small, dry sample of this compound is packed into a capillary tube.

-

The capillary tube is placed in a melting point apparatus.

-

The sample is heated at a slow, controlled rate.

-

The temperature range from which the sample begins to melt to when it is completely liquid is recorded as the melting point.

b) Solubility Determination (Shake-Flask Method):

-

An excess amount of this compound is added to a known volume of the solvent (e.g., water, ethanol, DMSO) in a sealed flask.

-

The flask is agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

The solution is then filtered to remove the undissolved solid.

-

The concentration of this compound in the filtrate is determined using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

c) pKa Determination (Potentiometric Titration):

-

A known concentration of this compound is dissolved in water.

-

The solution is titrated with a standardized solution of a strong acid (e.g., HCl) and a strong base (e.g., NaOH).

-

The pH of the solution is measured after each addition of the titrant.

-

A titration curve (pH vs. volume of titrant) is plotted.

-

The pKa values correspond to the pH at the half-equivalence points of the titration curve.

d) logP Determination (Shake-Flask Method):

-

A known amount of this compound is dissolved in a biphasic system of n-octanol and water.

-

The mixture is shaken vigorously to allow for partitioning of the compound between the two phases and then allowed to separate.

-

The concentration of this compound in both the n-octanol and water layers is determined using an appropriate analytical technique (e.g., HPLC).

-

The logP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Conclusion

This technical guide consolidates the available and predicted physicochemical data for this compound, a molecule of considerable interest in medicinal chemistry and immunology. While key identifiers and a specific melting point have been experimentally determined, further empirical validation of its boiling point, solubility, pKa, and logP is warranted to provide a more definitive profile. The provided experimental protocols offer a foundation for researchers to synthesize and characterize this compound, facilitating further investigation into its therapeutic potential as an IDO1 inhibitor. The visualization of the IDO1 pathway and experimental workflows aims to provide a clear and concise understanding of the compound's biological context and the practical aspects of its study.

References

1-Isopropyltryptophan and Indoleamine 2,3-Dioxygenase: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the interaction between 1-isopropyltryptophan and indoleamine 2,3-dioxygenase (IDO1), a critical enzyme in immune regulation. This document is intended for researchers, scientists, and professionals in drug development who are interested in the therapeutic potential of targeting the IDO1 pathway.

Introduction to Indoleamine 2,3-Dioxygenase (IDO1)

Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing, intracellular monomeric enzyme that serves as the initial and rate-limiting step in the kynurenine pathway of tryptophan catabolism.[1][2] By catalyzing the conversion of the essential amino acid L-tryptophan to N-formylkynurenine, IDO1 plays a pivotal role in both innate and adaptive immunity.[3][4] The depletion of tryptophan and the accumulation of its metabolites, collectively known as kynurenines, create an immunosuppressive microenvironment.[5] This is achieved by inducing T-cell anergy and apoptosis while promoting the differentiation and activity of regulatory T cells (Tregs).[6]

IDO1 is not only a metabolic enzyme but also acts as a signaling molecule.[2] Its expression is induced by pro-inflammatory cytokines such as interferon-gamma (IFN-γ).[2] In various pathological conditions, including cancer, chronic infections, and autoimmune diseases, the upregulation of IDO1 is a key mechanism of immune evasion and tolerance.[6][7] Consequently, the inhibition of IDO1 has emerged as a promising therapeutic strategy, particularly in oncology, to reverse this immunosuppression and enhance anti-tumor immunity.[8][9]

This compound: An Investigational IDO-Modulating Agent

This compound is a derivative of the essential amino acid tryptophan. While extensive quantitative data on its direct inhibitory activity against the IDO1 enzyme is not widely available in peer-reviewed literature, it has been identified as a modulator of IDO expression. Specifically, this compound has been shown to decrease the expression of IFN-γ stimulated IDO1 and IDO2 mRNA in dendritic cells. This suggests that its mechanism of action may involve the regulation of IDO gene expression rather than direct competitive or non-competitive inhibition of the enzyme.

Further research is required to fully elucidate the mechanism of action of this compound and to quantify its potency as a direct inhibitor of the IDO1 enzyme. The experimental protocols detailed in this guide provide a framework for conducting such investigations.

Quantitative Data for Reference IDO1 Inhibitors

To provide a context for the evaluation of new IDO1 inhibitors like this compound, the following table summarizes the inhibitory activities of several well-characterized compounds.

| Compound | Type of Inhibition | IC50 (nM) | Assay System |

| Epacadostat (INCB024360) | Potent and selective IDO1 inhibitor | 10 | Cell-free enzymatic assay |

| ~70 (in vivo) | Multiple dosing in vivo | ||

| Navoximod (GDC-0919) | Potent IDO1 inhibitor | 75 (EC50) | Cell-based assay |

| Linrodostat (BMS-986205) | Irreversible IDO1 inhibitor | 1.7 | HeLa cell-based assay |

| 1-Methyl-D-tryptophan (Indoximod) | IDO pathway inhibitor | ~70 (reversing mTORC1 inhibition) | Cell-based assay |

| 1-Methyl-L-tryptophan | Competitive IDO1 inhibitor | 19,000 | Cell-free enzymatic assay |

Note: IC50 values can vary depending on the assay conditions.[10][11][12]

Signaling Pathways

The signaling cascade initiated by IDO1 activity is complex, involving both tryptophan depletion and the generation of bioactive kynurenine metabolites. These downstream effects ultimately lead to the suppression of the immune response.

Caption: IDO1 Signaling Pathway.

Experimental Protocols

Enzymatic IDO1 Inhibition Assay

This protocol outlines a cell-free enzymatic assay to determine the direct inhibitory effect of a compound on IDO1 activity.

Caption: Enzymatic IDO1 Inhibition Assay Workflow.

Detailed Methodology:

-

Reaction Mixture Preparation : Prepare a reaction mixture containing 50 mM potassium phosphate buffer (pH 6.5), 20 mM ascorbate, 10 µM methylene blue, and 100 µg/mL catalase.[13]

-

Assay Setup : In a 96-well plate, add the reaction mixture, purified recombinant IDO1 protein, and varying concentrations of the test compound.

-

Reaction Initiation : Start the enzymatic reaction by adding L-tryptophan (e.g., 400 µM final concentration).[13]

-

Incubation : Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

-

Reaction Termination : Stop the reaction by adding 30% (w/v) trichloroacetic acid (TCA).[13]

-

Hydrolysis : Incubate the plate at 50°C for 30 minutes to hydrolyze the N-formylkynurenine product to kynurenine.[13]

-

Kynurenine Detection : After centrifugation to remove precipitated protein, transfer the supernatant to a new plate and add Ehrlich's reagent (2% p-dimethylaminobenzaldehyde in acetic acid).[14]

-

Data Analysis : Measure the absorbance at 480 nm. The amount of kynurenine produced is proportional to the absorbance. Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

Cell-Based IDO1 Inhibition Assay

This protocol describes a cell-based assay to evaluate the inhibitory effect of a compound on IDO1 activity within a cellular context.

Caption: Cell-Based IDO1 Inhibition Assay Workflow.

Detailed Methodology:

-

Cell Seeding : Plate an IDO1-expressing cell line (e.g., SK-OV-3 human ovarian cancer cells) in a 96-well plate and allow them to attach overnight.[1][14]

-

IDO1 Induction : Treat the cells with IFN-γ (e.g., 100 ng/mL) for 24 hours to induce IDO1 expression.[14]

-

Compound Treatment : Replace the medium with fresh medium containing various concentrations of the test compound and incubate for an additional 24-48 hours.

-

Sample Collection : Collect the cell culture supernatant.

-

Kynurenine Measurement : Measure the kynurenine concentration in the supernatant using the same TCA hydrolysis and Ehrlich's reagent method described in the enzymatic assay protocol.[14]

-

Data Analysis : Calculate the percentage of inhibition of kynurenine production at each compound concentration and determine the IC50 value.

Cytotoxicity Assay

It is crucial to assess whether the observed inhibition of IDO1 activity is due to a direct effect on the enzyme or a result of compound-induced cell death.

Detailed Methodology:

-

Cell Plating : Seed cells at an appropriate density in a 96-well plate.

-

Compound Incubation : Treat the cells with a range of concentrations of the test compound for the same duration as the cell-based IDO1 assay.

-

Viability Assessment : Measure cell viability using a standard method such as MTT, XTT, or a real-time cytotoxicity assay using a fluorescent dye that binds to DNA from compromised cells.[15][16] For an MTT assay, this involves incubating the cells with the MTT reagent, followed by solubilization of the formazan product and measurement of absorbance.

-

Data Analysis : Determine the concentration of the compound that causes a 50% reduction in cell viability (CC50). This value should be compared to the IC50 from the IDO1 inhibition assay to determine the therapeutic window of the compound.

Conclusion

This compound represents an interesting molecule with the potential to modulate the IDO pathway. While its primary reported effect is on the downregulation of IDO1 and IDO2 mRNA expression, the detailed protocols provided in this guide offer a robust framework for its further characterization as a direct IDO1 inhibitor. For any drug development professional, a thorough understanding of the IDO1 signaling pathway and the standardized methods for its assessment are indispensable for the discovery and advancement of novel immunomodulatory therapies. The data and methodologies presented herein are intended to facilitate these critical research and development efforts.

References

- 1. Cell based functional assays for IDO1 inhibitor screening and characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Indoleamine 2,3‐dioxygenase 1 (IDO1): an up‐to‐date overview of an eclectic immunoregulatory enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 3. bpsbioscience.com [bpsbioscience.com]

- 4. bpsbioscience.com [bpsbioscience.com]

- 5. Purification and kinetic characterization of human indoleamine 2,3-dioxygenases 1 and 2 (IDO1 and IDO2) and discovery of selective IDO1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Targeting immunometabolism mediated by the IDO1 Pathway: A new mechanism of immune resistance in endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. drugtargetreview.com [drugtargetreview.com]

- 9. Discovery of IDO1 inhibitors: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Limitations and Off-Target Effects of Tryptophan-Related IDO Inhibitors in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 11. selleckchem.com [selleckchem.com]

- 12. Reimagining IDO pathway inhibition in cancer immunotherapy via downstream focus on the tryptophan-kynurenine-aryl hydrocarbon axis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 14. oncotarget.com [oncotarget.com]

- 15. atsbio.com [atsbio.com]

- 16. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Preliminary Investigation of 1-Isopropyltryptophan Toxicity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a preliminary toxicological overview of 1-Isopropyltryptophan, a known inhibitor of the enzyme Indoleamine 2,3-dioxygenase 1 (IDO1). The document synthesizes available in vitro cytotoxicity data, outlines the compound's mechanism of action, and presents detailed experimental methodologies for the key studies cited. By compiling the current, albeit limited, understanding of this compound's toxicological profile, this guide aims to inform future research and development efforts.

Introduction

This compound is a synthetic derivative of the essential amino acid L-tryptophan. It has been identified as an inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1), a key enzyme in the kynurenine pathway of tryptophan metabolism.[1] The IDO1 pathway is a critical regulator of immune responses, and its inhibition is being explored as a therapeutic strategy in various diseases, including cancer. Understanding the toxicological profile of IDO1 inhibitors like this compound is paramount for their potential clinical development. This guide provides a preliminary investigation into the toxicity of this compound, focusing on available in vitro data and the mechanistic basis for its potential cytotoxic effects.

Mechanism of Action: IDO1 Inhibition

This compound functions as an inhibitor of the IDO1 enzyme.[1] IDO1 catalyzes the first and rate-limiting step in the degradation of tryptophan along the kynurenine pathway.[2][3][4] This enzymatic activity leads to two key outcomes within the local microenvironment: the depletion of tryptophan and the production of various metabolites, including kynurenine.

The immunosuppressive effects of IDO1 are well-documented. Tryptophan is essential for the proliferation of immune cells, particularly T-lymphocytes. By depleting local tryptophan concentrations, IDO1 can induce T-cell anergy and apoptosis, thereby dampening the immune response.[5][6][7] Furthermore, the accumulation of kynurenine and its downstream metabolites can actively suppress immune cell function and promote the differentiation of regulatory T-cells.[5] Kynurenine is known to be toxic to immune cells and can act as a ligand for the Aryl Hydrocarbon Receptor (AHR), a transcription factor involved in regulating immune responses.[5][8]

By inhibiting IDO1, this compound is presumed to reverse these immunosuppressive effects. This involves restoring local tryptophan levels and preventing the accumulation of immunomodulatory kynurenine metabolites. However, the disruption of this critical metabolic pathway may also have unintended toxicological consequences.

Quantitative Toxicological Data

The available quantitative data on the toxicity of this compound is currently limited to in vitro cytotoxicity studies. No in vivo toxicity data, such as LD50 values, have been identified in the public domain.

| Compound | Cell Line | Assay Type | Endpoint | Value | Reference |

| This compound | Mouse Dendritic Cells (DC 2.4) | Cytotoxicity Assay | IC50 | 2.156 mM | [1] |

| This compound | Human Gastric Carcinoma (SGC7901) | MTT Assay | Antiproliferative | Significant inhibition at 2 mmol/L | [8][9] |

| This compound | Human Cervical Cancer (HeLa) | MTT Assay | Antiproliferative | Significant inhibition at 2 mmol/L | [8][9] |

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

The following is a generalized protocol for an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric assay for assessing cell metabolic activity. This protocol is based on standard methodologies and should be adapted based on the specific cell line and experimental conditions.[7][10][11]

Materials:

-

96-well flat-bottom microplates

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

MTT solution (5 mg/mL in PBS, sterile filtered)

-

Solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl)

-

Test compound (this compound)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest and count cells from a logarithmic phase culture.

-

Seed the cells into 96-well plates at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in a volume of 100 µL of complete culture medium.

-

Incubate the plates overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with the same solvent concentration used to dissolve the compound) and a negative control (untreated cells).

-

Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).

-

-

MTT Addition and Incubation:

-

After the incubation period, add 10-20 µL of the MTT solution to each well.

-

Incubate the plates for 2-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

-

-

Solubilization of Formazan:

-

Carefully remove the medium from the wells.

-

Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Gently agitate the plates on an orbital shaker for 10-15 minutes to ensure complete solubilization.

-

-

Data Acquisition:

-

Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration compared to the untreated control.

-

Plot the cell viability against the compound concentration to generate a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits 50% of cell viability).

-

RT-PCR for IDO1 and IDO2 mRNA Expression

The following is a generalized protocol for reverse transcription-polymerase chain reaction (RT-PCR) to assess the effect of this compound on IDO1 and IDO2 mRNA expression in dendritic cells stimulated with interferon-gamma (IFN-γ).

Materials:

-

Dendritic cell line (e.g., DC 2.4)

-

Complete cell culture medium

-

Recombinant IFN-γ

-

This compound

-

RNA extraction kit

-

Reverse transcriptase kit

-

PCR primers for IDO1, IDO2, and a housekeeping gene (e.g., GAPDH, β-actin)

-

PCR master mix

-

Thermal cycler

-

Gel electrophoresis equipment and reagents

Procedure:

-

Cell Culture and Treatment:

-

Culture DC 2.4 cells in complete medium.

-

Treat the cells with IFN-γ (e.g., 0.5 µg/ml) in the presence or absence of this compound (e.g., 100 µM) for a specified time (e.g., 48 hours). Include appropriate controls (untreated cells, cells treated with IFN-γ alone, and cells treated with this compound alone).

-

-

RNA Extraction:

-

Harvest the cells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.

-

Quantify the RNA concentration and assess its purity using a spectrophotometer.

-

-

Reverse Transcription (cDNA Synthesis):

-

Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase kit following the manufacturer's protocol.

-

-

PCR Amplification:

-

Perform PCR using the synthesized cDNA as a template, specific primers for IDO1, IDO2, and the housekeeping gene, and a PCR master mix.

-

The PCR cycling conditions will depend on the primers and the target genes and should be optimized accordingly.

-

-

Gel Electrophoresis:

-

Analyze the PCR products by agarose gel electrophoresis.

-

Visualize the DNA bands under UV light after staining with an intercalating dye (e.g., ethidium bromide).

-

The intensity of the bands corresponding to IDO1 and IDO2 can be compared to the housekeeping gene to determine the relative changes in mRNA expression.

-

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Mechanism of this compound-mediated IDO1 inhibition.

Caption: Workflow for in vitro cytotoxicity (MTT) assay.

Discussion and Future Directions

The preliminary data indicate that this compound exhibits cytotoxic effects in vitro against both immune cells (dendritic cells) and cancer cell lines. The mechanism of this cytotoxicity is likely linked to its function as an IDO1 inhibitor, disrupting the critical tryptophan metabolism pathway. The observed antiproliferative effects on cancer cells could be a desirable therapeutic outcome. However, the cytotoxicity towards immune cells highlights a potential for toxicity that warrants further investigation.

The current understanding of this compound's toxicity is in its nascent stages. To build a comprehensive toxicological profile, the following research is recommended:

-

In-depth in vitro studies: Further cytotoxicity assays on a broader range of cell types, including primary human cells, are necessary. Mechanistic studies should be conducted to elucidate the precise signaling pathways involved in this compound-induced cell death.

-

In vivo toxicity studies: Acute and chronic toxicity studies in animal models are crucial to determine the systemic effects of this compound, establish a safe dosage range, and identify any target organs of toxicity. Standard toxicological parameters, including LD50, should be determined.

-

Pharmacokinetic and pharmacodynamic studies: Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound is essential for interpreting toxicological findings and predicting its behavior in humans.

Conclusion

This compound is an IDO1 inhibitor with demonstrated in vitro cytotoxic and antiproliferative activities. Its mechanism of action, centered on the inhibition of tryptophan metabolism, provides a plausible explanation for these effects. However, the current toxicological data is sparse and limited to in vitro studies. A comprehensive evaluation of its safety profile through further in vitro and extensive in vivo studies is imperative before its potential as a therapeutic agent can be fully realized. This guide serves as a foundational resource for directing these future toxicological investigations.

References

- 1. Kynurenine Pathway of Tryptophan Metabolism: Regulatory and Functional Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. jneurosci.org [jneurosci.org]

- 4. IDO2 in Immunomodulation and Autoimmune Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. tandfonline.com [tandfonline.com]

- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 8. Synthesis and biological evaluation of novel 1-alkyl-tryptophan analogs as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and Biological Evaluation of Novel 1-Alkyl-tryptophan Analogs as Potential Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. MTT assay protocol | Abcam [abcam.com]

- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Structure-Activity Relationship of 1-Isopropyltryptophan: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Isopropyltryptophan is a synthetic analog of the essential amino acid L-tryptophan that has garnered interest for its biological activities, including antiproliferative effects and its role as an inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1).[1][2] This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound, drawing from the available scientific literature. It includes a summary of quantitative data, detailed experimental protocols for key assays, and visualizations of relevant biological pathways and experimental workflows to support further research and drug development efforts in this area.

Introduction

Tryptophan analogs represent a class of molecules with significant therapeutic potential, largely owing to their ability to modulate metabolic pathways that are crucial for cell growth and immune response.[1][3][4] One such pathway is the kynurenine pathway, which is initiated by the enzyme indoleamine 2,3-dioxygenase 1 (IDO1).[5][6] IDO1 is a key regulator of immune tolerance, and its overexpression in the tumor microenvironment can lead to the suppression of anti-tumor immunity.[1][2][7][8] Consequently, the development of IDO1 inhibitors is a promising avenue in cancer immunotherapy.

This compound has been identified as an inhibitor of IDO1 and has been studied for its antiproliferative properties.[1][2] Understanding the relationship between its chemical structure and biological activity is paramount for the design of more potent and selective therapeutic agents. This guide aims to consolidate the current knowledge on the SAR of this compound and its analogs.

Structure-Activity Relationship of 1-Alkyl-Tryptophan Analogs

The primary SAR data for this compound comes from a study that synthesized a series of 1-alkyl-tryptophan analogs and evaluated their antiproliferative activity against SGC7901 and HeLa cancer cell lines.[1][3][4][9] The key structural modification in this series was the variation of the alkyl group at the 1-position of the indole ring.

Quantitative Data

The antiproliferative activity of this compound and its analogs was assessed using an MTT assay. The following table summarizes the reported cytotoxicity data.

| Compound | Alkyl Group | Cell Line | Activity |

| 1-Ethyltryptophan (1-ET) | Ethyl | SGC7901, HeLa | Active at 2 mmol/L |

| 1-Propyltryptophan (1-PT) | Propyl | SGC7901, HeLa | Active at 2 mmol/L |

| This compound (1-isoPT) | Isopropyl | SGC7901, HeLa | Lowest cytotoxicity |

| 1-Butyltryptophan (1-BT) | Butyl | SGC7901, HeLa | Most potent |

Data sourced from Sun et al., 2010.[1][3][4][9]

Additionally, this compound has been reported to have an IC50 value of 2.156 mM for cytotoxicity in mouse DC 2.4 cell lines.[2]

SAR Analysis

The data suggests a clear relationship between the nature of the 1-alkyl substituent and the antiproliferative activity of these tryptophan analogs.[1][9]

-

Steric Hindrance: this compound, which possesses the most sterically hindered alkyl group among the tested analogs, exhibited the lowest cytotoxicity.[1][9] This indicates that bulky substituents at the 1-position of the indole ring are detrimental to this particular biological activity.

-

Alkyl Chain Length: The activity appears to increase with the length of the linear alkyl chain, with 1-butyltryptophan being the most potent analog in the series.[1][9] This suggests that hydrophobic interactions and the overall conformation of the molecule play a crucial role in its cytotoxic effects.

Mechanism of Action: IDO1 Inhibition

This compound has been identified as an inhibitor of IDO1, an enzyme that catalyzes the first and rate-limiting step in the kynurenine pathway of tryptophan metabolism.[2][5][6] By inhibiting IDO1, this compound can decrease the expression of IFN-γ stimulated IDO-1 and IDO-2 mRNA.[2] This inhibition is thought to be a key mechanism underlying its potential therapeutic effects.

The Kynurenine Pathway

The following diagram illustrates the kynurenine pathway and the role of IDO1.

Caption: The Kynurenine Pathway and IDO1 Inhibition.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the evaluation of this compound and its analogs.

Synthesis of 1-Alkyl-Tryptophan Analogs

The synthesis of this compound and other 1-alkyl-tryptophan analogs can be achieved through a multi-step process starting from L-tryptophan.[1][9]

Caption: General Synthesis Workflow for 1-Alkyl-Tryptophan Analogs.

Detailed Protocol:

-

Protection of the Amino Group: The amino group of L-tryptophan is protected, for example, by reacting it with di-tert-butyl dicarbonate (Boc)₂O in the presence of a suitable base to yield N-Boc-L-tryptophan.

-

Carboxyl Protection and Indole Alkylation: The carboxyl group is protected, and the indole nitrogen is alkylated simultaneously. This can be achieved by reacting the N-protected tryptophan with an excess of the corresponding alkyl bromide (e.g., 2-bromopropane for this compound) in the presence of a strong base in a suitable solvent like dimethyl sulfoxide (DMSO).[9]

-

Deprotection: The protecting groups on the carboxyl and amino moieties are removed to yield the final 1-alkyl-tryptophan analog.

MTT Assay for Antiproliferative Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.[3][10][11]

Protocol:

-

Cell Seeding: Plate cells (e.g., SGC7901 or HeLa) in a 96-well plate at a suitable density (e.g., 2 × 10³ cells/well) and incubate for 24 hours to allow for cell attachment.[3]

-

Compound Treatment: Treat the cells with various concentrations of the tryptophan analogs and incubate for a specified period (e.g., 48 hours).[3]

-

MTT Addition: Add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[3] During this time, viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.[10]

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.[3]

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 490 nm or 570 nm) using a microplate reader.[3] The intensity of the purple color is directly proportional to the number of viable cells.

RT-qPCR for IDO1 and IDO2 mRNA Expression

Reverse transcription-quantitative polymerase chain reaction (RT-qPCR) is used to measure the expression levels of specific messenger RNA (mRNA) molecules, such as those for IDO1 and IDO2.[12][13][14][15]

Protocol:

-

Cell Culture and Treatment: Culture dendritic cells (e.g., DC 2.4 cells) and treat them with IFN-γ in the presence or absence of this compound for a specified duration (e.g., 48 hours).

-

RNA Extraction: Isolate total RNA from the cells using a suitable RNA extraction kit.

-

Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.

-

Quantitative PCR: Perform qPCR using the synthesized cDNA as a template, specific primers for IDO1 and IDO2, and a fluorescent dye (e.g., SYBR Green) to detect the amplification of the target genes. A housekeeping gene (e.g., GAPDH) is used as an internal control for normalization.

-